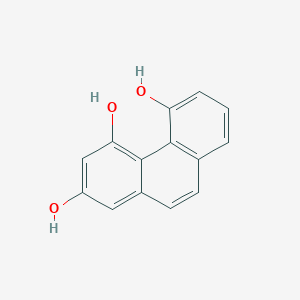

2,4,5-Phenanthrenetriol

Description

Contextualization within Natural Product Chemistry

Phenanthrenes, the parent structures of phenanthrenetriols, are considered relatively rare secondary metabolites in the plant kingdom. acs.org To date, they have been identified in a limited number of plant families, with the Orchidaceae family being the most significant source. acs.orgnih.gov Other families known to produce phenanthrene (B1679779) derivatives include Combretaceae, Dioscoreaceae, and Juncaceae. acs.org The biosynthesis of most plant-derived phenanthrenes is believed to occur through the oxidative coupling of stilbene (B7821643) precursors. core.ac.uk

These natural phenanthrenes exhibit a wide array of substitutions, most commonly hydroxyl and/or methoxy (B1213986) groups. core.ac.uk The structural diversity arises from the number and position of these oxygen-containing functional groups, which typically range from three to six and are often found at positions C-2, C-3, C-5, C-6, or C-7. core.ac.uk This structural variety contributes to the broad spectrum of biological activities observed in these compounds.

Significance of the Phenanthrene Scaffold in Research

The phenanthrene scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov The planar nature of the phenanthrene ring system allows it to intercalate with DNA, a mechanism that contributes to the cytotoxic effects of some of its derivatives against cancer cells. researchgate.net

The versatility of the phenanthrene nucleus has led to the development of numerous derivatives with a wide range of pharmacological activities, including:

Anticancer nih.govresearchgate.net

Anti-inflammatory acs.orgnih.gov

Antioxidant acs.orgresearchgate.net

The hexadecahydro-1H-cyclopenta[a]phenanthrene framework is a particularly noteworthy example, as it forms the ubiquitous scaffold of steroidal hormones, highlighting the biological importance of this core structure. nih.gov

Specific Research Focus on 2,4,5-Phenanthrenetriol and Related Isomers

While a significant body of research exists on phenanthrenes as a broad class of compounds, specific and detailed studies on this compound are less common in publicly available literature. Much of the research focuses on the general class of phenanthrenes or on more complex derivatives isolated from natural sources.

However, related isomers have been investigated. For instance, 2,4,6-phenanthrenetriol has been identified as a product of the photo-induced chemical reaction of trans-resveratrol under specific conditions. nih.gov In this process, trans-resveratrol isomerizes to cis-resveratrol, which then undergoes photocyclization to form 2,4,6-phenanthrenetriol. nih.gov

The study of various phenanthrene isomers is crucial for understanding structure-activity relationships (SARs). The position of hydroxyl and other substituent groups on the phenanthrene core significantly influences the biological activity of the molecule. For example, research on other phenanthrene derivatives has shown that specific substitution patterns can enhance cytotoxicity or other desired pharmacological effects. researchgate.net

Below is a data table of the chemical properties of this compound.

| Property | Value |

| Molecular Formula | C14H10O3 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | phenanthrene-2,4,5-triol |

| InChI | InChI=1S/C14H10O3/c15-10-6-9-5-4-8-2-1-3-11(16)13(8)14(9)12(17)7-10/h1-7,15-17H |

| InChIKey | FTTDKLMEWYEQRQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)O)C3=C(C=C(C=C3C=C2)O)O |

| CAS Number | 10023-43-5 |

| Data sourced from PubChem CID 640651 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-6-9-5-4-8-2-1-3-11(16)13(8)14(9)12(17)7-10/h1-7,15-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTDKLMEWYEQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C3=C(C=C(C=C3C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348784 | |

| Record name | 2,4,5-phenanthrenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-43-5 | |

| Record name | 2,4,5-phenanthrenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation of Phenanthrenetriols from Natural Sources

Phytochemical Studies and Distribution

The investigation into the natural sources of phenanthrenetriols and related phenanthrenes has revealed a distinct pattern of distribution, with certain plant families being particularly rich sources.

Identification in Plant Families and Genera

The Orchidaceae family is arguably the most abundant and diverse source of natural phenanthrenes, with researchers having isolated approximately 400 different phenanthrene (B1679779) compounds from over 100 orchid species. nih.govresearchgate.net This family's prominence in phenanthrene production makes it a primary focus of phytochemical studies. Several genera within Orchidaceae are known to produce these compounds. jchr.orgwikipedia.orgcore.ac.uk

Dendrobium : This large genus is a well-documented source of phenanthrenes, which are considered one of its main chemical constituents. jchr.org For instance, various phenanthrene derivatives have been identified in the stems of Dendrobium plicatile and Dendrobium nobile.

Cymbidium : Studies of Cymbidium species consistently reveal phenanthrenes and their derivatives as major phytochemical components. jchr.orgcore.ac.uk Research on the roots of Cymbidium faberi, for example, has led to the isolation of six different phenanthrenes. tandfonline.com

Bletilla : This genus is another significant source, with nearly 289 chemical compounds identified, a majority of which are phenanthrenes and other phenolic derivatives. jchr.orgcore.ac.uk

Pholidota : Phenanthrene derivatives have also been isolated from this genus. Notably, two 9,10-dihydrophenanthrenes were extracted from Pholidota cantonensis, and novel phenanthrene derivatives with anti-tumor properties have been found in the stems of Pholidota chinensis. jchr.org

Cremastra appendiculata : The tubers of this orchid are known to contain a rich array of phenanthrenes and biphenanthrenes.

Phalaenopsis : While extensive research has identified a variety of phenolic compounds like ferulic acid and vanillic acid in the roots and leaves of Phalaenopsis hybrids, the presence of phenanthrene-type structures is not as commonly reported as in other orchid genera. researchgate.netnih.gov However, the Orchidaceae family's general richness in these compounds suggests they may be present in trace amounts or in unstudied species. researchgate.net

Table 1: Examples of Phenanthrene Derivatives in Orchidaceae

| Genus | Species | Compound Example(s) | Plant Part |

|---|---|---|---|

| Dendrobium | D. nobile | Denbinobin | Stem |

| Dendrobium | D. plicatile | Plicatol A, B, C | Stem |

| Cymbidium | C. faberi | Shancidin | Root |

| Bletilla | B. striata | Various phenanthrenes | Tuber |

| Pholidota | P. chinensis | 2,3,7-trihydroxy-5H-phenanthro[4,5-bcd]pyran | Stem |

| Cremastra | C. appendiculata | Biphenanthrenes | Tuber |

The Juncaceae, or rush family, is another significant source of phenanthrenes. researchgate.net Phytochemical investigations, particularly of the genus Juncus, have led to the isolation of over 100 phenanthrenoid compounds. nih.gov A notable characteristic of phenanthrenes from Juncus species is the presence of a vinyl group at position 5 of the phenanthrene skeleton, which is considered a chemotaxonomic marker for the genus. nih.govacs.org Dimeric phenanthrenoids, such as 8,8'-bidehydrojuncusol, have also been isolated from species like Juncus acutus. wikipedia.org

Phenanthrenes are not exclusive to orchids and rushes; they have been identified in several other plant families, though less frequently. wikipedia.orgcore.ac.uk

Combretaceae : Substituted phenanthrenes have been isolated from this family. For example, 5,7-dimethoxy-1,2,3-phenanthrenetriol was identified in Combretum hereroense.

Dioscoreaceae : The rhizomes and tubers of yam species (Dioscorea) have yielded various phenanthrene compounds. wikipedia.org For instance, 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene was found in the rhizome of Dioscorea communis. wikipedia.org

Annonaceae, Brassicaceae, Cannabinaceae, Lauraceae, Malpighiaceae : While these families are rich in other secondary metabolites like alkaloids and flavonoids, reports on the presence of phenanthrenetriols are scarce or non-existent in the current scientific literature. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net The phytochemical profiles of these families are dominated by other classes of compounds. wikipedia.orgwikipedia.orgwikipedia.org

Localization within Plant Tissues

Phenanthrenetriols and related compounds are not uniformly distributed throughout the plant. Their accumulation is often specific to certain tissues, which are typically harvested for phytochemical analysis.

Tubers and Rhizomes : These underground storage organs are frequently reported as the primary sites of phenanthrene accumulation. This is evident in orchids like Bletilla striata and Cremastra appendiculata, as well as in the family Dioscoreaceae, where rhizomes are the main source. wikipedia.orgcore.ac.uknih.gov

Roots : The roots of various plants, including orchids like Cymbidium faberi, are known to contain phenanthrenes. tandfonline.com Studies have also investigated the subcellular distribution of phenanthrene in the root tissues of different plants. nih.govresearchgate.net

Stems : In many Dendrobium species, the stems are the primary plant part used for the extraction of phenanthrene compounds. jchr.org

Chemotaxonomic Significance of Phenanthrenetriols

The distribution and structural diversity of phenanthrenes have proven to be valuable tools in chemotaxonomy, the classification of plants based on their chemical constituents. The presence of these compounds can serve as a chemical marker to help define taxonomic relationships. nih.govacs.org

Within the Orchidaceae family, the specific profile of phenanthrenes can help to taxonomically place species that are otherwise difficult to classify based on morphology alone. nih.govresearchgate.net Similarly, the unique vinyl-substituted phenanthrenes found in the Juncaceae family are considered a distinct chemotaxonomic marker for that group. acs.org The strong correlation between the presence of certain phenanthrene structures and specific taxonomic divisions highlights their importance in understanding plant evolution and relationships. core.ac.uk

Methodologies for Isolation from Biological Matrices

The isolation of 2,4,5-Phenanthrenetriol from its natural matrix, the rhizomes of Dioscorea communis, involves a systematic approach of extraction and chromatographic separation. The process is designed to selectively isolate the compound from a complex mixture of other phytochemicals.

The initial step involves the extraction of the plant material. The fresh rhizomes of Dioscorea communis are first processed and then subjected to extraction with a suitable solvent. nih.gov In the documented instance, diethyl ether was utilized as the extraction solvent. nih.govtandfonline.com This choice of solvent is crucial as it is selected based on the polarity of the target compound, aiming to maximize the yield of phenanthrenes while minimizing the co-extraction of highly polar or non-polar impurities.

Following extraction, the crude diethyl ether extract undergoes a series of chromatographic techniques to separate the individual components. A common strategy involves column chromatography, a fundamental separation technique in natural product chemistry. The crude extract is loaded onto a stationary phase, such as silica (B1680970) gel, and eluted with a gradient of solvents with increasing polarity. This allows for the separation of compounds based on their differential affinities for the stationary and mobile phases.

In the specific case of the isolation of this compound from Dioscorea communis, the diethyl ether extract was subjected to further fractionation and purification. nih.gov While the detailed step-by-step chromatographic conditions for the isolation of this specific phenanthrenetriol are part of a broader study on phenanthrene derivatives from the plant, the general approach for isolating phenanthrenes from Dioscorea species involves techniques such as vacuum liquid chromatography (VLC), column chromatography (CC) over silica gel or Sephadex LH-20, and often preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) for final purification. nih.gov

The structure of the isolated this compound, referred to as herorensol in the study by Boudjada et al., was elucidated using a combination of spectroscopic methods, including UV, IR, 1D- and 2D-NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry) techniques. tandfonline.com These analytical methods provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule, confirming its identity as this compound.

Table 1: Summary of Isolation of this compound

| Parameter | Details |

| Natural Source | Rhizomes of Dioscorea communis (syn. Tamus communis) |

| Plant Family | Dioscoreaceae |

| Extraction Solvent | Diethyl ether |

| Primary Separation Technique | Column Chromatography |

| Further Purification | Further chromatographic techniques (e.g., VLC, Sephadex LH-20, pTLC, HPLC) |

| Structural Elucidation | UV, IR, 1D-NMR, 2D-NMR, MS |

Table 2: Research Findings on the Isolation of this compound from Dioscorea communis

| Study | Compound Name in Study | Plant Part | Key Isolation Steps | Spectroscopic Confirmation |

| Boudjada et al. (2018) | Herorensol (1) | Fresh Rhizomes | Diethyl ether extraction, followed by chromatographic separation. | UV, IR, 1D-NMR, 2D-NMR, MS |

Synthetic Approaches and Chemical Transformations of Phenanthrenetriols

Photochemical Generation of Phenanthrenetriols

Photochemical reactions represent a key route for the synthesis of certain phenanthrenetriol isomers. These reactions often involve the irradiation of stilbenoid precursors, leading to intramolecular cyclization.

The photochemical conversion of trans-resveratrol to 2,4,6-phenanthrenetriol is a well-documented example of a Mallory-type reaction. This process involves the UV irradiation of trans-resveratrol, which first leads to its isomerization to cis-resveratrol. The cis-isomer then undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate, which is subsequently oxidized to the aromatic phenanthrene (B1679779) structure. nih.govbeilstein-journals.orgnih.govrsc.orgoup.com While this specific reaction yields the 2,4,6-isomer, the underlying principle of stilbene (B7821643) photocyclization suggests that a stilbene with a different hydroxylation pattern could potentially yield other phenanthrenetriol isomers, such as 2,4,5-phenanthrenetriol.

The general mechanism for the photocyclization of stilbenes to phenanthrenes is outlined below:

Photoisomerization : The initial step is the photoisomerization of the trans-stilbene (B89595) to the cis-stilbene (B147466).

Electrocyclization : The cis-isomer, upon further irradiation, undergoes a conrotatory 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.

Oxidation : The dihydrophenanthrene is then oxidized to the stable aromatic phenanthrene. This step often requires an oxidizing agent, such as iodine or oxygen.

| Reaction Step | Description | Key Intermediates |

| Photoisomerization | Conversion of trans-stilbene to cis-stilbene | cis-Stilbene |

| Electrocyclization | Intramolecular cyclization of the cis-isomer | Dihydrophenanthrene |

| Oxidation | Aromatization to form the phenanthrene core | Phenanthrene |

Singlet oxygen (¹O₂) can play a role in the photo-induced reactions of stilbenoids. While not directly involved in the initial photocyclization to form the phenanthrene core, it can be generated by photosensitizers and participate in subsequent reactions. For instance, some studies have proposed that phenanthrene derivatives formed during photocyclization can themselves act as photosensitizers, leading to the generation of singlet oxygen. This reactive oxygen species can then engage in further transformations of the parent stilbenoid or other molecules in the reaction mixture. The electrophilic nature of singlet oxygen allows it to react with electron-rich compounds, potentially leading to a variety of oxidized products.

Chemical Synthesis Strategies for Phenanthrene Analogues

While specific literature on the total chemical synthesis of this compound is scarce, several established methods for the synthesis of polysubstituted phenanthrenes could be adapted to produce this target molecule. These strategies generally involve the construction of the tricyclic phenanthrene core from simpler aromatic precursors.

Bardhan-Sengupta Phenanthrene Synthesis: This classical method involves the cyclization of a substituted cyclohexanol (B46403) derivative attached to an aromatic ring, followed by aromatization. By choosing appropriately substituted starting materials, it is possible to control the final substitution pattern on the phenanthrene nucleus.

Transition-Metal Catalyzed Cycloisomerization: More modern approaches utilize transition-metal catalysts (e.g., platinum, gold, gallium) to effect the cycloisomerization of biphenyl (B1667301) derivatives containing an alkyne unit at an ortho position. nih.gov This method is highly modular, allowing for the synthesis of a wide range of substituted phenanthrenes. nih.gov A hypothetical route to a precursor of this compound using this strategy is presented in the table below.

| Synthetic Strategy | Description | Potential Starting Materials for this compound Precursor |

| Bardhan-Sengupta Synthesis | Cyclization of a cyclohexanol derivative on an aromatic ring followed by aromatization. | Substituted naphthalene (B1677914) and cyclohexanone (B45756) derivatives. |

| Transition-Metal Catalyzed Cycloisomerization | Cyclization of an ortho-alkynyl biphenyl derivative. nih.gov | A suitably substituted 2-alkynylbiphenyl. |

| Haworth Synthesis | Based on Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by cyclization and aromatization. | Naphthalene and succinic anhydride. |

Direct Hydroxylation: Another potential, though likely less selective, approach is the direct hydroxylation of a phenanthrene precursor. google.com However, controlling the regioselectivity to achieve the specific 2,4,5-trihydroxy pattern would be a significant challenge.

Derivatization Strategies for Phenanthrenetriols

Given the presence of three phenolic hydroxyl groups, this compound offers multiple sites for chemical modification. Derivatization can be used to alter the compound's physical properties (e.g., solubility, stability) and potentially modulate its biological activity. General derivatization strategies applicable to phenols can be employed. nih.govrhhz.netresearchgate.net

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base, followed by reaction with an alkyl halide. Methylation is a common etherification, which can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide.

Acylation: Ester derivatives can be formed by reacting the phenanthrenetriol with acylating agents such as acid chlorides or anhydrides in the presence of a base. This is a common strategy to protect hydroxyl groups or to introduce specific functionalities.

Halogenation: Electrophilic aromatic substitution reactions could introduce halogen atoms onto the phenanthrene ring, providing handles for further synthetic transformations such as cross-coupling reactions.

The table below summarizes some potential derivatization reactions for a generic phenanthrenetriol.

| Reaction Type | Reagents | Product | Purpose |

| Etherification | Alkyl halide, Base | Alkoxy-phenanthrene | Modify solubility, Protect hydroxyl groups |

| Acylation | Acyl chloride/anhydride, Base | Acyloxy-phenanthrene | Protect hydroxyl groups, Introduce functional groups |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Halo-phenanthrenetriol | Synthetic handle for further reactions |

Due to the presence of multiple hydroxyl groups with potentially different reactivities, achieving selective derivatization at a specific position on the this compound molecule would require careful control of reaction conditions and potentially the use of protecting group strategies.

Structural Diversity and Classes of Phenanthrenetriol Derivatives

Common Hydroxylation and Methoxylation Patterns

Hydroxylation and methoxylation are common modifications of the phenanthrene (B1679779) core found in nature. The position and number of these hydroxyl and methoxyl groups significantly influence the biological activity of the resulting compounds. These substitutions can alter the molecule's polarity, solubility, and ability to interact with biological targets.

Dihydrophenanthrenetriol Analogues

Dihydrophenanthrenes are derivatives where one of the double bonds in the central ring of the phenanthrene nucleus is saturated. These 9,10-dihydrophenanthrene (B48381) derivatives are also found in nature, particularly in the Orchidaceae family. nih.govnih.gov The reduction of the phenanthrene core to a dihydrophenanthrene structure can lead to changes in the molecule's three-dimensional shape and, consequently, its biological activity.

Phenanthropyrans and Furan-Condensed Phenanthrenetriols

Phenanthropyrans are a class of derivatives where a pyran ring is fused to the phenanthrene structure. Similarly, furan-condensed phenanthrenes contain a fused furan (B31954) ring. These heterocyclic derivatives have been isolated from various plant species, including those of the Gastrochilus genus. nih.gov The presence of these additional rings expands the structural diversity and can introduce new biological activities. For instance, some phenanthropyran derivatives have demonstrated α-glucosidase inhibitory activity. nih.gov

Glycosylated Phenanthrenetriols (e.g., 2,4,6-Phenanthrenetriol 2-O-β-D-glucoside)

Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification of natural products. nih.gov This process can significantly alter the parent molecule's properties, such as increasing its water solubility and modulating its bioavailability and pharmacological activity. nih.gov While not extensively documented for 2,4,5-Phenanthrenetriol, glycosylated phenanthrenes have been identified. An example is 2,4,6-Phenanthrenetriol 2-O-β-D-glucoside, which belongs to the class of phenolic glycosides.

Other Functionalized Phenanthrene Derivatives

Beyond hydroxylation, methoxylation, and glycosylation, the phenanthrene skeleton can be further functionalized in various ways. These modifications include:

Prenylation : The attachment of a prenyl group, which can enhance the lipophilicity and membrane permeability of the molecule. mdpi.com Prenylated phenanthrenes are mainly found in the Euphorbiaceae family. acs.orgresearchgate.net

Methylation : The addition of methyl groups to the phenanthrene core.

Vinyl Substitution : The presence of a vinyl group, which has been reported in phenanthrenes from the Juncaceae family. acs.orgresearchgate.net

These functionalizations contribute to the vast chemical diversity of phenanthrenes found in nature and their wide range of biological activities. scispace.com

Mechanistic Investigations of Phenanthrenetriol Bioactivity in Vitro Studies

Anti-Inflammatory Effects and Associated Molecular Pathways

Phenanthrene (B1679779) derivatives have been recognized for their anti-inflammatory potential. nih.gov The molecular mechanisms often involve the modulation of key signaling pathways that regulate the inflammatory response. In neuroinflammation, the abnormal activation of microglial cells is a primary characteristic, leading to the production of inflammatory mediators like nitric oxide (NO). nih.gov Compounds that can inhibit NO production in activated microglia are considered potential therapeutic agents for neuroinflammatory conditions. nih.gov

Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent activator of immune cells, including microglia. nih.gov In vitro, LPS is commonly used to induce an inflammatory response in cell cultures, such as the BV-2 microglial cell line, leading to the production of significant amounts of nitric oxide (NO) through the upregulation of inducible nitric oxide synthase (iNOS). nih.govfrontiersin.org

While the broader class of phenanthrenoids has been investigated for anti-inflammatory properties, specific data on the direct effect of 2,4,5-Phenanthrenetriol on nitric oxide secretion in LPS-induced microglial cells is not extensively detailed in the currently available research. However, studies on related polyphenolic compounds have demonstrated significant inhibition of NO production in LPS-stimulated microglial cells. nih.gov This inhibition is often dose-dependent and is linked to the suppression of iNOS protein expression. nih.gov The investigation into this compound's specific activity in this assay remains an area for further research to confirm its role in modulating microglial activation.

Antioxidant Potential and Radical Scavenging

The antioxidant activity of phenolic compounds, including phenanthrenes, is a significant aspect of their bioactivity. nih.govnih.gov This activity is largely attributed to their chemical structure, particularly the number and position of hydroxyl groups, which enable them to donate hydrogen atoms and scavenge free radicals. nih.govnih.gov

The antioxidant capacity of phenanthrenes can be evaluated using various in vitro assays that measure different aspects of radical scavenging.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This common assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. nih.gov The reduction of DPPH by an antioxidant leads to a color change, which can be measured spectrophotometrically. nih.gov Studies on hydroxylated phenanthrenes have shown that their DPPH radical-scavenging activity is dependent on the number and position of hydroxyl groups. nih.gov For many phenolic compounds, a direct correlation between the concentration of the compound and the percentage of DPPH radical scavenging is observed. nih.gov

Superoxide (B77818) Radical Scavenging Assay : This assay assesses the ability of a compound to neutralize the superoxide anion radical (O₂⁻), a reactive oxygen species implicated in oxidative stress. While specific data for this compound in a superoxide scavenging assay is not readily available, the general antioxidant profile of polyphenols suggests potential activity.

Oxygen Radical Absorbance Capacity (ORAC) Assay : The ORAC assay measures the capacity of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. nih.gov It is a hydrogen atom transfer (HAT)-based assay. nih.gov The antioxidant activity in the ORAC assay is often influenced by the number and types of substituents on the phenolic structure. nih.gov Specific ORAC values for this compound are not detailed in the provided search results.

The table below summarizes the antioxidant evaluation methods.

| Assay | Principle | Measured Outcome |

| DPPH Assay | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. nih.gov | Decrease in absorbance as the purple DPPH radical is reduced to the yellow DPPH-H form. nih.gov |

| Superoxide Scavenging | Evaluates the compound's capacity to neutralize the superoxide anion radical. | Inhibition of a reaction that generates a detectable product from superoxide. |

| ORAC Assay | Measures the protection of a fluorescent probe from peroxyl radical-induced damage. nih.govnih.gov | Area under the fluorescence decay curve, indicating the capacity to absorb oxygen radicals. nih.gov |

Antimicrobial Activity Profile

Naturally occurring phenols and their derivatives are known to possess a wide range of antimicrobial properties. nih.gov Their effectiveness can vary significantly based on their chemical structure and the target microorganism. nih.gov

Phenanthrenes isolated from the medicinal plant Bletilla striata have demonstrated significant antiviral activity against the Influenza A virus. nih.gov The mechanisms of action often target key viral proteins involved in the infection cycle, such as hemagglutinin (HA) and neuraminidase (NA). nih.gov

Hemagglutination (HA) Inhibition : The HA protein on the surface of the influenza virus is responsible for binding to sialic acid receptors on host cells, the first step in viral entry. nih.gov The HA inhibition assay assesses a compound's ability to block this binding, thereby preventing the virus from agglutinating red blood cells. mdpi.com Some antiviral compounds can interfere with HA activity, thus blocking viral attachment and entry into the host cell. mdpi.com

Neuraminidase (NA) Inhibition : Neuraminidase is a viral enzyme crucial for the release of newly formed virus particles from an infected cell. mdpi.comunivie.ac.at By cleaving sialic acid residues, NA prevents the aggregation of new virions on the cell surface. nih.gov NA inhibitors are a major class of anti-influenza drugs. cancer.gov Studies on phenanthrenes have shown that certain compounds can exhibit inhibitory effects on NA activity, with IC50 values indicating their potency. nih.gov

Viral Matrix Protein (M1) mRNA Synthesis : The viral matrix protein (M1) is a structural protein that plays a critical role in viral assembly and budding. nih.gov The synthesis of its corresponding mRNA is essential for viral replication. Real-time PCR can be used to measure the levels of viral M1 mRNA in infected cells treated with a test compound. nih.gov A reduction in M1 mRNA synthesis indicates that the compound interferes with viral replication processes within the host cell. nih.gov Research has shown that some phenanthrenes can significantly reduce the synthesis of influenza viral matrix protein mRNA. nih.gov

The following table presents findings for a phenanthrene, referred to as Compound 11 (identified as 2,7-dihydroxy-1,5-dimethoxy-9,10-dihydrophenanthrene, a related but distinct compound) from a study on Bletilla striata phenanthrenes, to illustrate typical antiviral activity data.

| Antiviral Mechanism | Target Virus | Finding for Compound 11 |

| Neuraminidase Inhibition | Influenza A/Sydney/5/97 (H3N2) | Exhibited inhibitory effect on NA. nih.gov |

| Viral M1 mRNA Synthesis | Influenza A/Sydney/5/97 (H3N2) | Resulted in reduced synthesis of viral matrix protein mRNA. nih.gov |

The antibacterial activity of phenolic compounds often depends on whether the target bacteria are Gram-positive or Gram-negative. nih.gov Gram-positive bacteria are generally more susceptible to these compounds. researchgate.net The effectiveness of an antimicrobial agent can be determined by its Minimal Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. nih.gov

While a broad range of natural phenols has been studied for antibacterial effects, specific data detailing the antibacterial properties of this compound against a panel of bacteria are not extensively covered in the available literature. Studies on related compounds like obtusastyrene (B1242739) and dihydro-obtusastyrene have shown they are effective against Gram-positive bacteria and yeasts at concentrations below 100 μg/ml but are less effective against Gram-negative bacteria. nih.gov Further investigation is required to establish the specific antibacterial profile of this compound.

Antifungal Activities

There is currently no specific scientific literature available that details the antifungal activities of this compound. Studies on other phenolic compounds have demonstrated antifungal properties, but these findings cannot be directly attributed to this compound without dedicated experimental evidence.

Phytoalexin Characteristics

The role of this compound as a phytoalexin has not been established in published research. Phytoalexins are antimicrobial compounds produced by plants under stress. While some phenanthrene derivatives isolated from plants are recognized as phytoalexins, there is no specific evidence to characterize this compound within this functional class.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)

Detailed investigations into the antiproliferative and cytotoxic effects of this compound against cancer cell lines are not available in the current body of scientific literature. Research on various other phenanthrene derivatives has shown cytotoxic potential, but specific data for this compound is absent.

Cytotoxicity against Specific Tumor Cell Lines

No published data exists detailing the cytotoxic effects of this compound on the specified tumor cell lines, including HepG2 (liver carcinoma), HL-60 (promyelocytic leukemia), THP-1 (acute monocytic leukemia), COR-L23 (lung cancer), MCF-7 (breast cancer), PC3 (prostate cancer), or A549 (lung carcinoma). Consequently, no data table of cytotoxicity values (e.g., IC₅₀) can be generated.

Proposed Cellular Mechanisms

As there are no studies on the cytotoxicity of this compound, the cellular mechanisms of its potential action, such as cell membrane rupture, impairment of cell metabolism, or induction of DNA damage, remain uninvestigated.

Molecular Targets and Pathway Modulation

There is no information available regarding the molecular targets of this compound. Specific pathways and protein interactions, including the potential inhibition of Rac1 protein, blockage of cortactin functions, or modulation of Src phosphorylation, have not been studied in the context of this particular compound.

Enzyme Modulation and Inhibition

The effect of this compound on enzyme activity is an area that has not been explored in published research. There are no available studies to confirm or deny its potential as an enzyme modulator or inhibitor.

Neuroprotective Actions and Associated Effects

Nerve growth factor (NGF) is a crucial neurotrophin involved in the survival, development, and function of neurons. dompe.com The induction of NGF synthesis is considered a potential therapeutic strategy for neurodegenerative diseases. While direct evidence for the induction of NGF production by this compound is not available in the reviewed scientific literature, studies on other compounds suggest potential pathways. For instance, certain fractions from medicinal plants have been shown to induce neurite outgrowth in PC12 cells, an effect that can be mediated by increased NGF expression and secretion from astroglial cells. bohrium.com This induction can be dependent on signaling pathways such as the protein kinase C (PKC) pathway. bohrium.com

The regulation of neurotrophin expression is a complex process. For example, the induction of long-term potentiation in the brain has been shown to increase the mRNA levels of both brain-derived neurotrophic factor (BDNF) and NGF. nih.gov This indicates that neuronal activity can directly influence the synthesis of these vital growth factors. Although speculative without direct experimental data, the phenolic structure of this compound suggests it could potentially interact with cellular signaling cascades that regulate gene expression, including that of NGF. Further in vitro studies using neuronal and glial cell cultures would be necessary to determine if this compound can indeed stimulate the production of NGF.

Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of pro-inflammatory mediators, is a key contributor to the pathology of various neurodegenerative diseases. nih.gov The search for compounds with anti-neuroinflammatory properties is therefore a significant area of research.

Phenanthrene derivatives have emerged as potential anti-neuroinflammatory agents. A study on 6,7-dihydroxy-2,4-dimethoxy phenanthrene (DHDMP), isolated from Dioscorea batatas Decne, demonstrated its ability to mitigate inflammatory responses in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov DHDMP significantly reduced the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov

The mechanism underlying these effects was found to involve the inhibition of the nuclear translocation of nuclear factor κB (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov By suppressing these critical signaling pathways, DHDMP effectively dampened the inflammatory cascade in microglia. Furthermore, this phenanthrene derivative was shown to restore the growth rate of HT22 neuronal cells that were negatively affected by co-culture with activated microglia, highlighting its neuroprotective potential through the modulation of neuroinflammation. nih.gov

While these findings are for a related dihydroxy-dimethoxy phenanthrene, they provide a strong indication that the phenanthrene scaffold, particularly with hydroxyl substitutions, possesses anti-neuroinflammatory capabilities. The tri-hydroxyl substitution pattern of this compound suggests it may also exhibit similar or even enhanced activity in suppressing microglial activation and the production of inflammatory molecules.

Other Reported In Vitro Biological Activities (e.g., Antiallergic, Spasmolytic, Anxiolytic, Anti-platelet, Glucose Uptake Stimulation)

While the broader class of phenanthrene compounds has been the subject of various pharmacological studies, specific in vitro research delineating the bioactivities of this compound is notably limited in the currently available scientific literature. General reviews indicate that phenanthrenes, isolated from sources like orchids, exhibit a range of biological effects, including antiallergic, spasmolytic, and anti-platelet aggregation properties. However, detailed mechanistic investigations and specific data for this compound are not extensively documented.

Antiallergic Activity

A comprehensive review of scientific literature did not yield specific in vitro studies investigating the antiallergic activity of this compound. While other natural phenolic compounds have been evaluated for their potential to inhibit allergic reactions by modulating mast cell degranulation and the release of histamine, data specific to this compound is not available. researchgate.netnih.govnih.govmdpi.commdpi.com

Spasmolytic Activity

There is no specific in vitro research available that details the spasmolytic effects of this compound. Studies on other plant-derived compounds have explored their potential to induce relaxation in smooth muscle tissues, but similar investigations have not been reported for this specific phenanthrene derivative.

Anxiolytic Activity

No dedicated in vitro studies on the anxiolytic potential of this compound were identified in the searched literature. Although other phenanthrenes and phenolic compounds have been investigated for their effects on pathways related to anxiety, specific data for this compound is absent. nih.govnih.govmdpi.commdpi.comscielo.br

Anti-platelet Activity

Detailed in vitro studies on the anti-platelet activity of this compound are not present in the available literature. While some phenanthrene derivatives have been shown to inhibit platelet aggregation induced by various agonists, specific research on this compound's impact on platelet function has not been published. nih.govnih.govpjps.pkmdpi.commdpi.com

Glucose Uptake Stimulation

There is a lack of specific in vitro data concerning the effects of this compound on glucose uptake in cell lines such as hepatocytes or myocytes. While various natural compounds are studied for their potential to enhance glucose utilization, research has not been extended to include this particular phenanthrene. mdpi.comnih.govmdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies in Phenanthrenetriol Research

The foundational principle of SAR and QSAR studies is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. For phenanthrenetriols, including the 2,4,5-isomer, these studies aim to establish a correlation between specific structural attributes and their observed biological or environmental effects.

Methodologies employed in the study of phenanthrenetriols and related phenolic compounds typically involve a multi-step process:

Data Collection: A dataset of structurally related compounds, in this case, various hydroxylated phenanthrenes and other polycyclic aromatic hydrocarbons, is compiled along with their experimentally determined biological activities (e.g., antioxidant capacity, toxicity) or biodegradability rates.

Molecular Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and lipophilic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the observed activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

QSAR models for phenolic compounds often utilize parameters such as the heat of formation (Hf), the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the number and position of hydroxyl groups to predict activities like antioxidant potential. nih.gov

Identification of Key Structural Features for Modulating Bioactivity

While specific SAR studies on 2,4,5-Phenanthrenetriol are not extensively documented, research on related hydroxylated phenanthrenes and other phenolic compounds provides valuable insights into the key structural features that likely modulate its bioactivity.

The number and position of hydroxyl (-OH) groups on the phenanthrene (B1679779) skeleton are paramount in determining the biological activity of phenanthrenetriols. For instance, in the context of antioxidant activity, the arrangement of hydroxyl groups can significantly influence the compound's ability to scavenge free radicals. Studies on phenolic antioxidants have shown that the antioxidant capacity is largely governed by the number and location of hydroxyl groups on the aromatic ring system. nih.gov For hydroxylated phenanthrenes, it has been observed that their antioxidant activity is significantly dependent on the number and position of these groups. nih.gov

Table 1: Postulated Influence of Structural Features of this compound on Bioactivity

| Structural Feature | Postulated Influence on Bioactivity |

| Number of Hydroxyl Groups (Three) | Generally enhances antioxidant activity and water solubility. |

| Position of Hydroxyl Groups (2,4,5) | Influences the stability of the phenoxyl radical and potential for intramolecular hydrogen bonding, thereby modulating antioxidant efficacy. The specific arrangement is critical for receptor binding in various biological pathways. |

| Phenanthrene Core | The extended π-electron system contributes to the molecule's electronic properties and potential for radical scavenging. |

| Molecular Shape and Size | Determines the steric fit into the active sites of enzymes and receptors, influencing metabolic pathways and biological interactions. |

Computational Approaches in SAR/QSAR for Phenanthrenotriols

Computational chemistry plays a pivotal role in the SAR and QSAR analysis of compounds like this compound. These approaches allow for the calculation of a vast number of molecular descriptors and the development of predictive models without the need for extensive experimental testing.

Common computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate electronic properties such as EHOMO, ELUMO, and Mulliken charges. These descriptors provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

Molecular Docking: This technique is employed to predict the binding affinity and orientation of this compound within the active site of a target protein. This is particularly useful for understanding its mechanism of action in biological systems.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create three-dimensional models that relate the steric and electrostatic fields of a molecule to its biological activity.

For polycyclic aromatic hydrocarbons and their derivatives, QSAR models have been developed to predict their toxicity and other biological effects. These models often incorporate descriptors related to hydrophobicity (logP), electronic properties, and molecular size. researchgate.net It is anticipated that similar computational strategies would be effective in developing predictive QSAR models for the bioactivity of this compound.

Structure-Biodegradability Relationships (SBR) in Environmental Context

The environmental fate of this compound is largely determined by its biodegradability. Structure-Biodegradability Relationship (SBR) studies, a specialized area of QSAR, are instrumental in predicting the persistence of this compound in the environment.

The biodegradability of polycyclic aromatic hydrocarbons is known to be influenced by their molecular structure. Generally, as the number of aromatic rings increases, the rate of biodegradation decreases. osti.gov For hydroxylated PAHs like this compound, the presence of hydroxyl groups increases their water solubility and can make them more susceptible to microbial degradation compared to the parent phenanthrene molecule. mdpi.com

Key structural factors that are likely to influence the biodegradability of this compound include:

Hydrophilicity: The three hydroxyl groups significantly increase the water solubility of the molecule, which can enhance its bioavailability to microorganisms.

Electronic Properties: The electronic nature of the aromatic system, influenced by the hydroxyl groups, can affect the initial enzymatic attack by microbial dioxygenases, a key step in the degradation of aromatic compounds.

Quantitative Structure-Biodegradability Relationship (QSBR) models for PAHs often utilize descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular connectivity indices, and quantum chemical parameters to predict biodegradation rates. researchgate.netnih.gov It is plausible that similar descriptors would be relevant for predicting the environmental persistence of this compound.

Analytical Methodologies for Phenanthrenetriol Detection and Quantification

Chromatographic Techniques for Separation and Analysis

The detection and quantification of 2,4,5-Phenanthrenetriol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), rely on advanced analytical separation techniques. Chromatographic methods are paramount for isolating the compound from complex matrices and enabling its precise measurement. The choice of technique often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, each coupled with various detection systems to achieve selectivity and sensitivity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For hydroxylated PAHs like this compound, a derivatization step is typically necessary to increase volatility and thermal stability, as well as to improve chromatographic peak shape. A common derivatization process is silylation, which converts the polar hydroxyl groups (-OH) into less polar trimethylsilyl (-OTMS) ethers. nih.gov

Gas chromatography-mass spectrometry (GC/MS) is a highly specific and sensitive method for the identification and quantification of phenanthrene metabolites and related compounds. nih.gov The gas chromatograph separates the derivatized analytes, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides detailed structural information, allowing for unambiguous compound identification based on the mass-to-charge ratio of the fragments.

For the analysis of hydroxylated PAHs, the GC/MS is often operated in selected ion monitoring (SIM) mode. nih.govtdi-bi.com In SIM mode, the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte, which significantly enhances sensitivity and reduces background noise. tdi-bi.com This approach allows for the detection of compounds at very low concentrations, typically in the parts-per-billion (ppb) range. tdi-bi.com The use of an internal standard, such as a deuterated or ¹³C-labeled version of the analyte, is common practice to ensure accurate quantification. nih.gov

Table 1: Typical GC/MS Parameters for Analysis of Phenanthrols (Analogs of Phenanthrenetriol)

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar | tdi-bi.comresearchgate.net |

| Injection Mode | Splitless | tdi-bi.comthermofisher.com |

| Carrier Gas | Helium or Hydrogen | thermofisher.comhpst.cz |

| Oven Program | Initial temp 50-60°C, ramp at 8-10°C/min to 300-325°C, hold for 5-10 min | thermofisher.commerel.si |

| Ionization Mode | Electron Impact (EI), 70 eV | tdi-bi.com |

| MS Mode | Selected Ion Monitoring (SIM) | tdi-bi.com |

| Derivatization | Silylation (e.g., with BSTFA) | nih.govresearchgate.net |

Gas chromatography with a flame ionization detector (GC/FID) is a robust and widely used technique for the quantification of organic compounds. merel.si After separation on the GC column, the analyte is burned in a hydrogen-air flame. This process produces ions that generate a current proportional to the amount of carbon atoms in the analyte, allowing for quantification.

While GC/FID is less selective than GC/MS, it is a reliable method for analyzing phenols when appropriate sample cleanup procedures are employed to minimize interferences. epa.gov The analysis can be performed on underivatized phenols, although derivatization is often preferred to improve peak shape and resolution. epa.gov The system's response is calibrated using external standards of known concentrations to create a calibration curve. merel.si GC-FID is particularly useful for analyzing samples where the target analytes are present at higher concentrations and the sample matrix is relatively clean. merel.sinih.gov

Table 2: Representative GC/FID Operating Conditions

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | Fused-silica open-tubular wide-bore (e.g., DB-5) | epa.gov |

| Oven Program | Initial temp 50°C (1 min), ramp at 10°C/min to 325°C, hold for 5 min | merel.si |

| Injector Temp | 275°C | thermofisher.com |

| Detector Temp | 250-325°C | merel.siresearchgate.net |

| Carrier Gas | Nitrogen or Helium at ~2.4 mL/min | researchgate.net |

| Detector Gases | Hydrogen (~30-40 mL/min), Air (~300-400 mL/min) | merel.siresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For PAHs and their derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. nih.gov

HPLC with Ultraviolet (UV) detection is a standard method for the analysis of PAHs. ingenieria-analitica.com These compounds possess chromophores that absorb light in the UV region of the electromagnetic spectrum. ingenieria-analitica.com The detector measures the absorbance of the column eluent at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte. A common wavelength for monitoring PAHs is 254 nm, though the optimal wavelength can vary depending on the specific compound's absorption maximum. ingenieria-analitica.com Quantitative analysis is performed by comparing the peak area of the analyte to that of external standards. epa.gov

Table 3: Example HPLC-UV Method Parameters for Phenanthrene Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ingenieria-analitica.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water | |

| Flow Rate | 0.4 - 1.0 mL/min | ub.edu |

| Column Temp | 40°C | nih.gov |

| Injection Volume | 5 - 20 µL | epa.govub.edu |

| UV Detection | 254 nm or 261 nm | nih.govingenieria-analitica.com |

For achieving higher sensitivity and selectivity, HPLC is often coupled with a fluorescence detector (FLD). hplc.eu Many PAHs, including phenanthrene and its derivatives, are naturally fluorescent. They absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. ingenieria-analitica.com The fluorescence detector measures this emitted light, providing a highly sensitive and selective signal. ub.edu This selectivity is a major advantage over UV detection, as very few compounds in a complex matrix naturally fluoresce, thus reducing potential interferences. ingenieria-analitica.comub.edu By programming the detector to switch excitation and emission wavelengths during the chromatographic run, each compound can be detected under its optimal conditions, further enhancing sensitivity. ingenieria-analitica.com

Table 4: HPLC-Fluorescence Detection Parameters for Phenolic Compounds

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | Reversed-phase C18 | ub.edu |

| Mobile Phase | Gradient with 0.1% Formic Acid in Water (A) and Methanol (B) | ub.edu |

| Flow Rate | 0.4 mL/min | ub.edu |

| Excitation λ | 280 nm | ub.edu |

| Emission λ | 347 nm | ub.edu |

| Derivatization | Not required for native fluorescence; can be used for non-fluorescent phenols | dss.go.th |

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique for the quantification of phenolic compounds like this compound, even in complex matrices. mdpi.com The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection provided by tandem mass spectrometry. rsc.org

The process begins with the chromatographic separation of the analyte from other components in the sample extract on a reversed-phase column (e.g., C18). A mobile phase consisting of a mixture of aqueous and organic solvents, often with an acid modifier like formic acid, is used to elute the compounds. nih.gov Following separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar, thermally labile molecules like hydroxylated phenanthrenes.

In the mass spectrometer, the precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces chemical noise, enabling low detection limits. mdpi.com For this compound (molar mass: 226.23 g/mol ), the deprotonated molecule [M-H]⁻ would be selected as the precursor ion in negative ion mode. nih.gov The fragmentation of aromatic compounds and phenols typically involves the loss of small neutral molecules like carbon monoxide (CO) or cleavage of the ring structure. libretexts.orgyoutube.com

Table 1: Illustrative LC-MS/MS Parameters for Phenanthrenetriol Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 100 mm × 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (Q1) | m/z 225.1 [M-H]⁻ |

| Example Product Ions (Q3) | m/z 197.1 ([M-H-CO]⁻), m/z 169.1 ([M-H-2CO]⁻) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the separation and qualitative identification of compounds. It is particularly useful for monitoring the progress of chemical reactions or for preliminary screening of plant extracts. For the analysis of this compound, TLC separates the compound from other, less polar phenanthrene derivatives or matrix components based on differential partitioning between a stationary phase and a mobile phase.

Typically, a glass or aluminum plate coated with a thin layer of silica (B1680970) gel (a polar stationary phase) is used. The sample extract is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes the sample spot, compounds are partitioned between the mobile and stationary phases. Polar compounds like this compound, with its three hydroxyl groups, will interact more strongly with the polar silica gel and thus travel a shorter distance up the plate compared to less polar compounds. This results in a lower Retention Factor (Rf) value.

After development, the plate is removed and dried. The separated spots can be visualized under UV light, as phenanthrene derivatives are typically UV-active. The position of the spot is used for identification by comparing its Rf value to that of a known standard run on the same plate.

Table 2: Typical TLC System for Separation of Phenanthrene Metabolites

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Non-polar/polar solvent mixture (e.g., Toluene:Ethyl Acetate, 95:5 v/v) |

| Visualization | UV lamp (254 nm) |

| Expected Rf (Phenanthrene) | High (e.g., >0.8) |

| Expected Rf (Hydroxyphenanthrene) | Intermediate |

| Expected Rf (Phenanthrenetriol) | Low (e.g., <0.3) |

Note: Rf values are highly dependent on the exact experimental conditions (e.g., solvent system, temperature, humidity).

Spectroscopic Techniques for Characterization and Detection

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique for detecting polycyclic aromatic hydrocarbons (PAHs) and their derivatives. The extensive π-conjugated system of the phenanthrene core allows it to absorb light at specific wavelengths (excitation) and then emit light at a longer wavelength (emission). The parent compound, phenanthrene, exhibits an excitation peak around 275 nm and an emission peak around 365 nm. aatbio.com

The introduction of hydroxyl groups onto the aromatic ring, as in this compound, typically causes a bathochromic (red) shift in both the excitation and emission maxima. This is due to the electron-donating nature of the hydroxyl groups, which extends the conjugation of the π-electron system. Therefore, this compound is expected to fluoresce at longer wavelengths than unsubstituted phenanthrene. The high sensitivity of this technique makes it suitable for trace-level detection, particularly when coupled with chromatographic methods like HPLC. nih.gov

Table 3: Characteristic Fluorescence Wavelengths for Phenanthrene Structures

| Compound | Approx. Excitation Max (λex) | Approx. Emission Max (λem) |

|---|---|---|

| Phenanthrene | 275 nm aatbio.com | 365 nm aatbio.com |

| Hydroxylated Phenanthrenes (e.g., Phenanthrenetriol) | > 275 nm (Shifted) | > 365 nm (Shifted) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural characterization of molecules by identifying their functional groups. An IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds within a molecule. ucla.edu

The IR spectrum of this compound would be distinguished from that of the parent phenanthrene molecule by the prominent absorption bands associated with its hydroxyl (-OH) groups. Key features would include:

O-H Stretching: A strong and broad absorption band in the region of 3550–3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups. ucla.eduresearchgate.net

Aromatic C-H Stretching: Absorption peaks just above 3000 cm⁻¹ (typically ~3030 cm⁻¹), characteristic of C-H bonds on the aromatic ring. ucla.edu

Aromatic C=C Bending: A series of absorptions in the 1700–1500 cm⁻¹ region, which are characteristic of the phenanthrene ring system. ucla.edu

C-O Stretching: Strong absorption bands in the 1260-1000 cm⁻¹ region, corresponding to the stretching vibrations of the C-O bonds of the phenolic hydroxyl groups.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | ~3030 | Variable |

| Aromatic C=C Bending | 1700 - 1500 | Medium |

| Phenolic C-O Stretch | 1260 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability. It is particularly effective for analyzing the skeletal vibrations of aromatic ring systems. The Raman spectrum of phenanthrene shows characteristic peaks corresponding to ring breathing and C=C stretching modes. usra.edu

For this compound, the core Raman spectrum would be similar to that of phenanthrene, as the fundamental ring structure is the same. However, the substitution with hydroxyl groups would cause subtle shifts in the positions and changes in the relative intensities of the skeletal vibration peaks. nih.govaip.org These changes can provide information about the substitution pattern on the aromatic ring. The technique is non-destructive and requires minimal sample preparation, making it useful for the characterization of solid samples.

Table 5: Major Raman Shifts for the Phenanthrene Backbone

| Approximate Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1600 | In-phase C=C stretching |

| ~1440 | C-C-C stretching |

| ~1380 | Ring breathing |

| ~1040 | Uncoupled C-C stretching |

Note: Data based on the parent phenanthrene structure. Shifts for this compound would be slightly modified by the hydroxyl substituents. usra.edu

Sample Preparation and Clean-up Strategies for Complex Matrices (e.g., plant extracts, biological samples)

The accurate analysis of this compound from complex matrices such as plant extracts or biological samples (e.g., urine, plasma) necessitates a robust sample preparation and clean-up procedure. The primary goal is to isolate the target analyte from interfering endogenous compounds like lipids, pigments (e.g., chlorophyll), and proteins, which can suppress the instrument signal or damage analytical columns. nih.gov

For biological samples like urine, which may contain conjugated metabolites, an initial enzymatic hydrolysis step (e.g., using enzymes from Helix pomatia) is often required to cleave glucuronide or sulfate (B86663) groups and liberate the free hydroxylated form of the analyte. oup.comnih.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): The sample is extracted with a water-immiscible organic solvent.

Solid-Phase Extraction (SPE): This is a widely used and effective clean-up method. mdpi.com The sample is passed through a cartridge containing a solid sorbent (e.g., C18, styrene-divinylbenzene). The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. oup.comnih.gov This technique concentrates the analyte and provides a cleaner extract for analysis. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction step with a solvent (e.g., hexane) followed by a dispersive SPE (d-SPE) clean-up step, where a sorbent is added directly to the extract to remove interferences. mdpi.com

For plant materials, an initial extraction is typically performed using an organic solvent or solvent mixture. The resulting extract is often rich in lipids and pigments, requiring a clean-up step such as SPE with sorbents like silica gel or florisil to remove these interferences before analysis. nih.gov

Table 6: Summary of Sample Preparation Strategies

| Matrix | Key Preparation Steps | Common Techniques |

|---|---|---|

| Biological Fluids (e.g., Urine) | Enzymatic Hydrolysis (for conjugates), Extraction, Clean-up | SPE (C18 or polymeric sorbents) oup.comnih.gov |

| Biological Tissues | Homogenization, Solvent Extraction, Clean-up | LLE, SPE oup.comnih.gov |

| Plant Extracts | Solvent Extraction (e.g., ultrasonic bath), Clean-up, Concentration | SPE (Silica, Florisil), QuEChERS nih.govmdpi.com |

Emerging Analytical Approaches for Phenanthrenetriol Detection and Quantification

The detection and quantification of specific polycyclic aromatic hydrocarbon (PAH) metabolites, such as this compound, in complex environmental and biological matrices necessitate the development of advanced, sensitive, and rapid analytical methodologies. While traditional chromatographic techniques remain the gold standard, emerging approaches like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and immunoassays for related PAHs offer alternative or complementary strategies for analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique that involves the thermal degradation of a sample in an inert atmosphere to produce smaller, volatile fragments, which are then separated by gas chromatography and identified by mass spectrometry. This method is particularly useful for the analysis of complex, non-volatile materials that are difficult to analyze by conventional GC-MS.

Principle and Application: Py-GC-MS has been proposed as a rapid alternative for the analysis of PAHs within complex environmental matrices like soil, sediments, and biochar researchgate.net. The technique can provide substantial structural data on organic matter, including PAHs researchgate.net. For a compound like this compound, which might exist as part of a larger, more complex organic structure or bound within a sample matrix, pyrolysis would break it down into identifiable fragments. Studies on coal pyrolysis have shown that PAHs are mainly generated from complex chemical reactions during the process, with the resulting compounds being predominantly lower-ring PAHs (2-3 rings) nih.gov. This suggests that Py-GC-MS can be instrumental in studying the formation and presence of phenanthrene-like structures from larger organic precursors.

Advantages and Limitations: The primary advantage of Py-GC-MS is its ability to analyze samples with minimal preparation, bypassing the need for extensive solvent extraction and cleanup steps. It offers a fast approach to detect PAHs in environmental samples researchgate.net. However, the thermal decomposition process can be complex, and the resulting pyrograms may require careful interpretation to relate the fragments back to the original molecular structure of this compound.

Immunoassays for Related PAHs

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. They have emerged as highly sensitive, selective, and cost-effective alternatives that complement traditional chromatographic analyses for PAHs nih.gov.

Principle and Application: Most commonly, these assays operate on the principle of a competitive enzyme-linked immunosorbent assay (ELISA). In this format, a sample containing the target analyte (e.g., a phenanthrene derivative) competes with a labeled enzyme-conjugated PAH for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Various ELISA kits are commercially available for the rapid screening of PAHs in water and soil nih.gov. For instance, a fluorescence-linked immunosorbent assay (FLISA) has been developed for the detection of phenanthrene and its homologs in water samples, demonstrating a limit of detection of 1.05 ng/mL nih.gov.

Cross-Reactivity Considerations: A critical aspect of immunoassays is cross-reactivity, where the antibody may bind to compounds structurally similar to the target analyte nih.gov. PAHs and their metabolites are particularly susceptible to cross-reaction due to their structural similarities pnas.org. An immunoassay designed for phenanthrene will likely show some degree of cross-reactivity with hydroxylated derivatives like this compound. The extent of this cross-reaction is influenced by factors like hydrophobicity and the three-dimensional structure of the molecule nih.gov. While this makes immunoassays excellent screening tools for a class of compounds, it can limit their ability to quantify a specific isomer without prior chromatographic separation. Quantitative structure-activity relationship (QSAR) models are being developed to predict the cross-reactivity of various PAHs in specific ELISA kits, which helps in understanding the mechanisms of antigen-antibody interaction nih.gov.

Table 1: Comparison of Emerging Analytical Approaches for PAH Metabolites

| Technique | Principle | Advantages | Limitations/Considerations for this compound |

|---|---|---|---|

| Py-GC-MS | Thermal decomposition of complex matrices into smaller, volatile fragments for GC-MS analysis. | - Minimal sample preparation.

| - Indirect detection; requires interpretation of pyrolysis fragments.

|

| Immunoassays (e.g., ELISA, FLISA) | Competitive binding between the target analyte and a labeled analyte for a limited number of specific antibody sites. | - High sensitivity and selectivity for compound classes.

| - High potential for cross-reactivity with other phenanthrene derivatives and PAHs pnas.org.

|

Table 2: Performance Characteristics of Immunoassays for Phenanthrene and Related PAHs

| Assay Type | Target Analyte(s) | Limit of Detection (LOD) | Sample Matrix | Reference |

|---|---|---|---|---|

| Fluorescence-Linked Immunosorbent Assay (FLISA) | Phenanthrene and its homologs (acenaphthene, fluorene, fluoranthene, pyrene) | 1.05 ng/mL | Water | nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | 1-Hydroxypyrene glucuronide (a metabolite of pyrene) | Not specified, kit detects pg/mL concentrations | Urine | bioventix.com |

Future Research Directions and Translational Perspectives

Elucidation of Novel Phenanthrenetriol Derivatives and Their Biological Profiles

A crucial avenue of future research will be the systematic investigation of novel derivatives of 2,4,5-Phenanthrenetriol and the comprehensive evaluation of their biological activities. The existing literature on other phenanthrene (B1679779) compounds indicates a wide spectrum of pharmacological effects, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. acs.orgnih.govnih.gov The biological activity of hydroxylated phenanthrenes is significantly influenced by the number and position of the hydroxyl groups. nih.gov Therefore, it is plausible that this compound and its derivatives could exhibit unique and potent biological profiles.

Future studies should focus on the synthesis of a library of this compound derivatives with modifications at various positions of the phenanthrene core. These modifications could include alkylation, glycosylation, and halogenation, which have been shown to modulate the bioactivity of other phenolic compounds. consensus.app Each derivative should then be subjected to a battery of in vitro and in vivo assays to screen for a range of biological activities.

Table 1: Illustrative Biological Activities of Known Phenanthrene Derivatives

| Compound | Biological Activity | Reference |

| Denbinobin | Anticancer | acs.orgnih.gov |

| 2,4,6-Trihydroxyphenanthrene | Antioxidant | nih.gov |

| Ephemeranthoquinone B | Antibacterial, Cytotoxic | marketpublishers.com |

| Juncusol | Anti-inflammatory | nih.gov |

Deeper Understanding of Molecular Mechanisms Underlying Bioactivities

To translate the potential of this compound into therapeutic applications, a thorough understanding of the molecular mechanisms underlying its biological activities is imperative. Future research should aim to identify the specific cellular targets and signaling pathways modulated by this compound and its derivatives.

For instance, if a derivative of this compound demonstrates significant cytotoxic activity against cancer cell lines, subsequent studies should investigate its effects on key apoptotic pathways, cell cycle regulation, and angiogenesis. Techniques such as Western blotting, quantitative PCR, and flow cytometry can be employed to elucidate these mechanisms. Furthermore, understanding the structure-activity relationships of these compounds will be critical. For example, studies on alkyl-phenanthrenes have shown that increasing alkylation can shift the mechanism of toxicity. researchgate.net

Development of Advanced Synthetic Strategies for Complex Phenanthrenetriols

The advancement of research on this compound and its derivatives is contingent upon the development of efficient and versatile synthetic methodologies. While general methods for phenanthrene synthesis, such as the Haworth and Bardhan-Sengupta syntheses, are well-established, the synthesis of specific polyhydroxylated phenanthrenes can be challenging. espublisher.comyoutube.comresearchgate.net

Future synthetic efforts should focus on developing regioselective and stereoselective methods for the introduction of hydroxyl groups onto the phenanthrene scaffold. Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions and C-H activation strategies, could offer novel and efficient routes to complex phenanthrenetriols. espublisher.com The development of scalable synthetic routes will be essential for producing sufficient quantities of these compounds for extensive biological evaluation and potential preclinical development.

Application of Integrated Omics and Systems Biology Approaches in Phenanthrenetriol Research